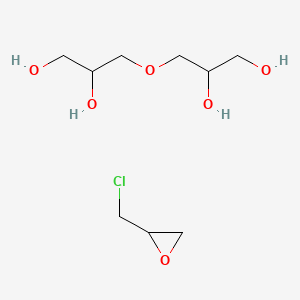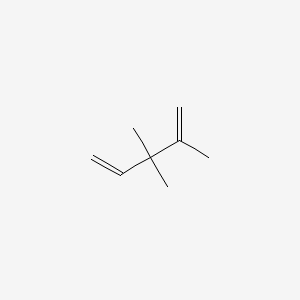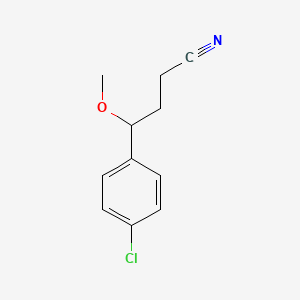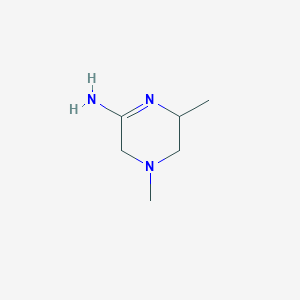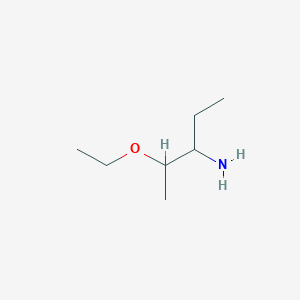![molecular formula C14H14ClN3O4 B13786866 2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione CAS No. 63467-06-1](/img/structure/B13786866.png)
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic compound known for its vibrant color and stability. It is commonly used as a pigment in various industrial applications, including dyes, plastics, and coatings. The compound’s unique structure, which includes an azo group and a cyclohexane ring, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione typically involves a diazo-coupling reaction. This process begins with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. The nitroaniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is subsequently coupled with 5,5-dimethylcyclohexane-1,3-dione under basic conditions to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the efficiency and minimize by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Oxidation: The azo group can be oxidized to form azoxy compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, water or alcohol solvent.
Oxidation: Potassium permanganate, acetone solvent.
Major Products Formed
Reduction: 2-[(4-Amino-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione.
Substitution: 2-[(4-Hydroxy-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione.
Oxidation: 2-[(4-Chloro-2-nitrophenyl)azoxy]-5,5-dimethylcyclohexane-1,3-dione.
科学的研究の応用
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactivity.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized as a pigment in the manufacture of dyes, plastics, and coatings due to its stability and colorfastness.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making it useful in redox chemistry. Additionally, the nitro and chloro substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as antimicrobial activity or dyeing processes.
類似化合物との比較
Similar Compounds
- **2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide
- **1-[2-(4-Chloro-2-nitrophenyl)diazenyl]-2-naphthalenol
- **2-(2’-Nitro-4’-chlorophenylazo)-4-methyl-6-tert-butylphenol
Uniqueness
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique combination of a cyclohexane ring and an azo group, which imparts distinct chemical properties and stability. Its specific structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.
特性
CAS番号 |
63467-06-1 |
|---|---|
分子式 |
C14H14ClN3O4 |
分子量 |
323.73 g/mol |
IUPAC名 |
2-[(4-chloro-2-nitrophenyl)diazenyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H14ClN3O4/c1-14(2)6-11(19)13(12(20)7-14)17-16-9-4-3-8(15)5-10(9)18(21)22/h3-5,13H,6-7H2,1-2H3 |
InChIキー |
YQEWWWGIXNSFGR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(C(=O)C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


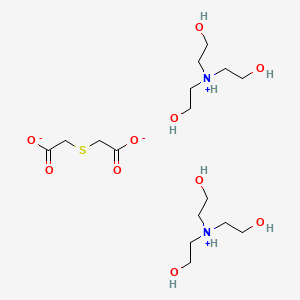
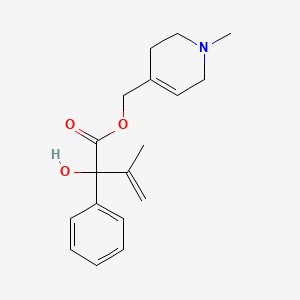
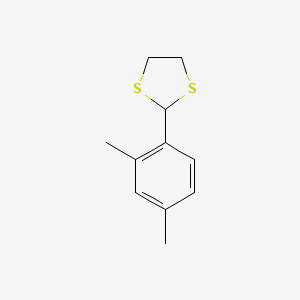

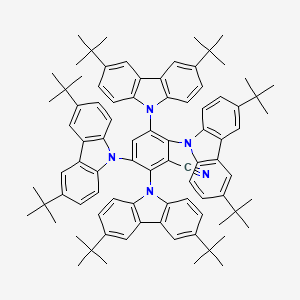
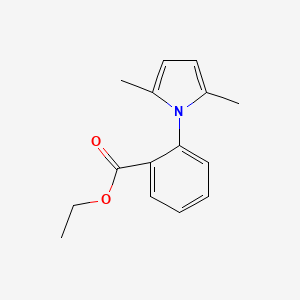
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
